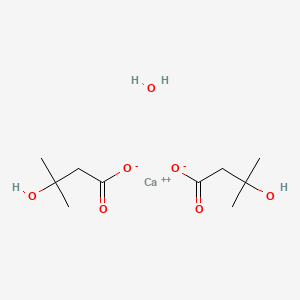
Calcium beta-hydroxy-beta-methylbutyrate monohydrate
Overview
Description
Calcium beta-hydroxy-beta-methylbutyrate monohydrate is a calcium salt of beta-hydroxy-beta-methylbutyrate, a metabolite of the essential amino acid leucine. This compound is commonly used as a dietary supplement to promote muscle growth, enhance physical performance, and support muscle recovery. It is also utilized in medical foods intended for individuals with muscle wasting conditions such as cancer or HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium beta-hydroxy-beta-methylbutyrate monohydrate can be synthesized through several methods. One common method involves the reaction of beta-hydroxy-beta-methylbutyric acid with calcium hydroxide. The process typically involves dissolving beta-hydroxy-beta-methylbutyric acid in methanol, adding calcium carbonate and calcium chloride, and heating the mixture to 50°C. The reaction is maintained for six hours, followed by filtration and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white crystalline powder with high purity .
Chemical Reactions Analysis
Types of Reactions
Calcium beta-hydroxy-beta-methylbutyrate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beta-hydroxy-beta-methylbutyric acid.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include beta-hydroxy-beta-methylbutyric acid and its derivatives. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Calcium beta-hydroxy-beta-methylbutyrate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and muscle protein synthesis.
Medicine: Investigated for its potential to enhance muscle mass and strength in patients with muscle wasting conditions.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of calcium beta-hydroxy-beta-methylbutyrate monohydrate involves its conversion to beta-hydroxy-beta-methylbutyrate in the body. This metabolite stimulates muscle protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength. The compound acts on molecular targets such as the mTOR pathway, which is crucial for regulating muscle growth and metabolism .
Comparison with Similar Compounds
Calcium beta-hydroxy-beta-methylbutyrate monohydrate is often compared with other similar compounds, such as:
Beta-hydroxy-beta-methylbutyric acid (HMB-FA): The free acid form of the compound, which has lower bioavailability compared to the calcium salt form.
Leucine: The essential amino acid from which beta-hydroxy-beta-methylbutyrate is derived. Leucine itself is a potent stimulator of muscle protein synthesis but has different metabolic pathways and effects.
Calcium beta-hydroxy-beta-methylbutyrate: The non-monohydrate form, which has similar properties but may differ in solubility and stability
This compound is unique due to its high bioavailability and effectiveness in promoting muscle growth and recovery, making it a valuable compound in both scientific research and practical applications .
Properties
IUPAC Name |
calcium;3-hydroxy-3-methylbutanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZKXFIIRXMQI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173700-95-2 | |
| Record name | Butanoic acid, 3-hydroxy-3-methyl-, calcium salt, hydtate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173700952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004673.png)

![1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride](/img/structure/B8004681.png)

![Naphtho[1,2-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004692.png)

![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)



![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)



